molecular formula C13H15N3O4S2 B11293782 2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11293782
M. Wt: 341.4 g/mol
InChI Key: PGYGDUOIZUORTQ-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with substituted phenylthiourea under basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate.

    Step 1: Condensation of ethyl acetoacetate with substituted phenylthiourea.

    Step 2: Cyclization to form the pyrimidine ring.

    Step 3: Introduction of the sulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The phenylsulfanyl group can undergo redox reactions, affecting cellular redox balance. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the phenylsulfanyl group.

    4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide: Lacks the hydroxy group.

    2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine: Lacks the sulfonamide group.

Uniqueness

The presence of both the phenylsulfanyl and sulfonamide groups in 2-hydroxy-4-methyl-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,6-dihydropyrimidine-5-sulfonamide makes it unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15N3O4S2

Molecular Weight

341.4 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(2-phenylsulfanylethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S2/c1-9-11(12(17)16-13(18)15-9)22(19,20)14-7-8-21-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H2,15,16,17,18)

InChI Key

PGYGDUOIZUORTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSC2=CC=CC=C2

Origin of Product

United States

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